(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a chlorobenzyl group attached to the phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.
Etherification: The 4-chlorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzaldehyde.
Knoevenagel Condensation: The 4-((4-chlorobenzyl)oxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-chlorobenzyl)oxy)benzoic acid.
Reduction: Formation of 3-(4-((4-chlorobenzyl)oxy)phenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound with a similar structure but lacking the chlorobenzyl group.
4-Chlorocinnamic Acid: Similar structure with a chlorine atom directly attached to the phenyl ring.
4-((4-Bromobenzyl)oxy)phenyl)acrylic Acid: A bromine atom replaces the chlorine atom in the structure.
Uniqueness
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGUVJWCKSXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392921 | |
Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879642-82-7 | |
Record name | 3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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